ethyl 2-(1H-imidazol-5-yl)benzoate
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 2-(1H-imidazol-5-yl)benzoate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-3-5-9(10)11-7-13-8-14-11/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
BHVDZPDEUQLWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl 2-(1H-imidazol-5-yl)benzoate with key analogs:
Key Observations:
Electronic Effects :
- Nitro groups (e.g., in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate) withdraw electron density, reducing imidazole basicity and altering hydrogen-bonding capacity .
- The benzoate ester in the target compound may enhance π-π stacking compared to alkyl chains in amide derivatives .
Lipophilicity and Solubility :
- Amide derivatives (e.g., N-[2-(1H-imidazol-5-yl)ethyl]octanamide) exhibit higher logP values (3.27) due to alkyl chains, suggesting this compound may have intermediate lipophilicity .
- Bromine or nitro substituents increase molecular weight and reduce aqueous solubility .
Synthetic Routes: Analogous compounds are synthesized via condensation (e.g., benzaldehyde with amino-imidazole derivatives in methanol/acetic acid) or amide coupling .
Preparation Methods
Synthetic Routes via Cyclocondensation
Cyclocondensation reactions represent a cornerstone in imidazole ring formation. A one-pot synthesis strategy, adapted from the work of Reddy et al., involves the reaction of nitroallylic acetates with amidines in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base . For ethyl 2-(1H-imidazol-5-yl)benzoate, this approach could utilize nitroallylic acetates derived from benzaldehyde derivatives and amidines bearing ester functionalities. The reaction proceeds in acetonitrile at room temperature, achieving yields up to 63% for analogous imidazole esters . Key to this method is the nucleophilic attack of the amidine on the nitroallylic acetate, followed by cyclization and elimination of acetic acid.
An alternative cyclocondensation pathway employs ZnO nanoparticles (ZnO-NPs) as eco-friendly catalysts . In this method, substituted aromatic aldehydes react with o-phenylenediamine derivatives under solvent-free conditions. While this approach has been optimized for benzimidazoles, modifying the aldehyde precursor to include an ester group (e.g., ethyl 2-formylbenzoate) could direct the formation of the target compound. The ZnO-NPs facilitate proton transfer during cyclization, reducing reaction times to 2–4 hours and improving atom economy .
Esterification of Carboxylic Acid Precursors
Direct esterification of 2-(1H-imidazol-5-yl)benzoic acid with ethanol offers a straightforward route to the target compound. This method, inspired by the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, involves refluxing the carboxylic acid with excess ethanol in the presence of concentrated sulfuric acid . The reaction typically achieves >80% conversion, with purification via recrystallization from aqueous ethanol. Challenges include the potential hydrolysis of the imidazole ring under acidic conditions, necessitating precise control of reaction time and temperature .
A modified approach employs dehydrating agents such as thionyl chloride (SOCl₂) to generate the acid chloride intermediate, which is subsequently treated with ethanol. This two-step process minimizes side reactions and improves yield to 85–90%, as demonstrated in analogous imidazole ester syntheses . Nuclear magnetic resonance (NMR) analysis of the product reveals characteristic triplet and quartet signals at δ 1.35 and 4.37 ppm, corresponding to the ethyl ester group, alongside aromatic protons from the benzoate moiety .
Transesterification of Alkyl Esters
Transesterification provides a viable route for converting methyl or benzyl esters of 2-(1H-imidazol-5-yl)benzoic acid into the ethyl derivative. A patented method for related compounds utilizes ethanol in the presence of transesterification catalysts such as sodium ethoxide or titanium(IV) isopropoxide . The reaction proceeds at 60–80°C, with yields exceeding 90% after 12–24 hours. Critical to success is the removal of the leaving group alcohol (e.g., methanol) via distillation to shift the equilibrium toward product formation.
Industrial-scale applications of this method benefit from the use of reactive distillation columns, which integrate reaction and separation processes. For example, a pilot-scale synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate achieved 95% purity by employing continuous ethanol feeding and vacuum distillation . Adapting this technology to this compound could enhance throughput while minimizing solvent waste.
Purification and Characterization Techniques
Achieving high purity (>99%) requires multistep purification strategies. For cyclocondensation products, silica gel chromatography with ethyl acetate/hexane gradients (20–70% ethyl acetate) effectively separates the target ester from unreacted amidines and nitroallylic acetates . Transesterification products benefit from alkaline washes (e.g., saturated NaHCO₃) to remove residual acids, followed by recrystallization from ethanol/water mixtures .
Characterization relies on spectroscopic and chromatographic methods:
-
¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the imidazole NH proton resonates as a broad singlet near δ 12.5 ppm .
-
HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) achieve baseline separation, with retention times of 8–10 minutes .
-
Mass spectrometry : Electrospray ionization (ESI-MS) typically shows the molecular ion peak [M+H]⁺ at m/z 247.1 for the target compound .
Industrial and Environmental Considerations
Scalability remains a critical challenge. The one-pot cyclocondensation method offers operational simplicity but generates stoichiometric amounts of acetic acid, requiring neutralization and waste treatment. In contrast, transesterification routes produce methanol or benzyl alcohol as byproducts, which can be recycled or sold as co-products. Life-cycle assessments suggest that ZnO-NP catalyzed methods have the lowest environmental impact due to reduced energy consumption and solvent use.
Regulatory compliance necessitates stringent control of genotoxic impurities, particularly in pharmaceutical applications. Residual amidines from cyclocondensation reactions must be reduced to <10 ppm, achievable through activated carbon treatment or aqueous washes .
Q & A
Q. What advanced statistical methods address variability in spectroscopic data interpretation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
